molecular formula C18H21N7O4 B409314 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-66-9

3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B409314
CAS No.: 332103-66-9
M. Wt: 399.4g/mol
InChI Key: BMERCNYAAJPSPL-UHFFFAOYSA-N
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Description

3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N7O4 and its molecular weight is 399.4g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound is a purine derivative characterized by the following structural features:

  • Methyl group at the 3-position.
  • 4-Methylpiperazine moiety at the 8-position.
  • 4-Nitrobenzyl substituent at the 7-position.

These structural components suggest potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

Anticancer Properties

Research indicates that purine derivatives often exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of DNA synthesis : Many purine analogs act as antimetabolites, disrupting nucleotide synthesis essential for DNA replication.
  • Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells.

Antimicrobial Activity

Purine derivatives have also demonstrated antimicrobial effects against various pathogens. The presence of the piperazine ring may enhance membrane permeability, allowing better interaction with bacterial or fungal targets.

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes involved in nucleotide metabolism, such as:

  • Adenosine deaminase : This enzyme is crucial for purine metabolism, and its inhibition can lead to increased levels of adenosine, which has various physiological effects.
  • Xanthine oxidase : Inhibition of this enzyme can reduce uric acid production, potentially benefiting conditions like gout.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that similar purine derivatives inhibited the growth of various cancer cell lines, suggesting that modifications at the 7-position enhance potency against specific tumors.
  • Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy demonstrated that compounds with a piperazine moiety exhibited significant activity against Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction Studies : A study focused on enzyme kinetics showed that certain purine derivatives could effectively inhibit adenosine deaminase activity in vitro, leading to increased adenosine levels in cellular assays.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference Study
AnticancerInhibition of DNA synthesis & apoptosisJournal of Medicinal Chemistry
AntimicrobialDisruption of membrane integrityAntimicrobial Agents and Chemotherapy
Enzyme InhibitionInhibition of nucleotide metabolism enzymesBiochemical Journal

Properties

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-[(4-nitrophenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4/c1-21-7-9-23(10-8-21)17-19-15-14(16(26)20-18(27)22(15)2)24(17)11-12-3-5-13(6-4-12)25(28)29/h3-6H,7-11H2,1-2H3,(H,20,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMERCNYAAJPSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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